S-methyl DM1
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Overview
Description
S-methyl DM1 is a thiomethyl derivative of maytansine, a potent microtubule-targeting compound. It binds to tubulin with a dissociation constant (Kd) of 0.93 micromolar and inhibits microtubule polymerization. This compound effectively suppresses microtubule dynamic instability and exhibits significant anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-methyl DM1 is synthesized by methylating maytansinoids using S-methyltransferase. The process involves the conversion of maytansinoids to their thiomethyl derivatives, such as this compound and S-methyl DM4 .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in controlled environments to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
S-methyl DM1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-methyl DM1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and polymerization.
Biology: Investigated for its effects on cell division and cytoskeletal organization.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit microtubule polymerization and induce cell cycle arrest.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Mechanism of Action
S-methyl DM1 exerts its effects by binding to tubulin, a protein that forms microtubules. By inhibiting the assembly of microtubules, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The compound binds to a specific site on beta-tubulin, distinct from the vinca domain, blocking the formation of longitudinal tubulin interactions in microtubules .
Comparison with Similar Compounds
Similar Compounds
Maytansine: The parent compound of S-methyl DM1, also a potent microtubule-targeting agent.
S-methyl DM4: Another thiomethyl derivative of maytansine with similar properties.
Vinblastine: A microtubule-destabilizing agent that binds to a different site on tubulin.
Uniqueness of this compound
This compound is unique due to its high affinity for tubulin and its ability to strongly suppress microtubule dynamics. It binds to high-affinity sites on microtubules more strongly than vinblastine, making it a potent microtubule poison. Additionally, this compound induces tubulin aggregates at higher concentrations, which is not observed with maytansine .
Properties
Molecular Formula |
C36H50ClN3O10S |
---|---|
Molecular Weight |
752.3 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
InChI Key |
PLYHSTGTQYPYMT-JLZGXKMHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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